molecular formula C7H8ClN3O B1359262 N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide CAS No. 633328-96-8

N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide

Cat. No.: B1359262
CAS No.: 633328-96-8
M. Wt: 185.61 g/mol
InChI Key: KLBPXZVPNCUHGO-UHFFFAOYSA-N
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Scientific Research Applications

N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide is an acetamide derivative of pyrimidine . Pyrimidine derivatives have anti-inflammatory properties .

Structural Features

  • Pyrimidine ring with a chlorine atom at the 2-position and a methyl group at the 4-position .
  • Acetamide group attached to the pyrimidine ring .
Compound NameStructural FeaturesUnique Aspects
6-Chloro-5-methylpyrimidin-4-olPyrimidine ring with hydroxyl groupExhibits different reactivity due to hydroxyl group
This compoundAcetamide derivative of a similar pyrimidinePotentially different biological activity
4-Chloro-6-methoxy-5-methylpyrimidineMethoxy substitution instead of acetateMay exhibit distinct pharmacological properties
2-Amino-6-chloro-5-methylpyrimidin-4-olAmino group substitutionDifferent reactivity profile due to amino functionality

Potential Applications

  • Pharmaceuticals: Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate, which contains a pyrimidine ring, is being studied for applications that include mood stabilizers or drug formulations targeting neurological disorders.
  • Anti-inflammatory: Pyrimidine derivatives have demonstrated anti-inflammatory activity by suppressing COX-2 activity . Derivatives with electron-releasing substituents like pyridine and chloromethyl groups on the pyrimidine skeleton enhance anti-inflammatory activity .
  • SLACK Potassium Channels Inhibitors: N-(pyrimidin-5-yl)acetamides have been identified as inhibitors of SLACK potassium channels . Analogs are prepared and evaluated for functional activity in a whole-cell, automated patch clamp assay to establish structure-activity relationships for wild-type SLACK inhibition .
  • Agricultural Chemistry: As a component in agricultural products.

Comparison with Similar Compounds

Biological Activity

N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on various studies and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chlorine atom and a methyl group, linked to an acetamide functional group. This structure is crucial for its biological activity, influencing its interactions with biological targets.

Antimicrobial Activity

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various synthesized chloroacetamides demonstrated effective antibacterial properties against several strains of bacteria, including:

  • Escherichia coli (E. coli)
  • Staphylococcus aureus (S. aureus)
  • Pseudomonas aeruginosa (P. aeruginosa)

The results of the antimicrobial screening are summarized in Table 1:

Compound CodeE. coli (mm)P. aeruginosa (mm)S. aureus (mm)
3a716No zone
3b262325
3c303536
3d272930
............

This data illustrates that certain derivatives of this compound have significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In Vitro Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. A study assessed its cytotoxic effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • HeLa (cervical cancer)
  • MDA-MB231 (breast cancer)

The cytotoxicity was measured using the IC50 value, which indicates the concentration required to inhibit cell viability by 50%. The findings are presented in Table 2:

Cell LineCompound CodeIC50 (µg/ml)
A549244.34
HeLa1730.92
MDA-MB2312Active

These results highlight that certain derivatives of this compound exhibit promising anticancer activity, outperforming standard reference drugs in some cases .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation, particularly in cancer cells . Further research is needed to elucidate these mechanisms fully.

Q & A

Q. Basic: What are the standard synthetic routes for N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide, and how can reaction progress be monitored?

The synthesis typically involves reacting substituted pyrimidine amines with chloroacetyl chloride under controlled conditions. For example, chloroacetamide derivatives are synthesized by dropwise addition of chloroacetyl chloride to a cooled solution of the amine in chloroform, followed by stirring until completion (monitored by TLC). This method minimizes side reactions like hydrolysis of the chloroacetyl group . For pyrimidine-based acetamides, multistep routes may be required, as seen in related compounds where nitrobenzoate intermediates are reduced and functionalized in 11 steps with yields as low as 2–5% . TLC is critical for monitoring reaction progress, while purification often involves recrystallization or column chromatography.

Q. Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • NMR (¹H/¹³C): To confirm the acetamide moiety (e.g., carbonyl resonance at ~168–170 ppm) and pyrimidine ring protons (distinct aromatic splitting patterns).
  • X-ray crystallography: For unambiguous structural determination. SHELX software (e.g., SHELXL for refinement) is widely used to resolve hydrogen bonding networks and confirm stereochemistry, as demonstrated in related pyrimidine-acetamide structures .
  • Mass spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. Advanced: How can low yields in multistep syntheses of pyrimidine acetamides be optimized?

Low yields often arise from unstable intermediates or competing side reactions. Strategies include:

  • Temperature control: Maintaining sub-0°C during chloroacetyl chloride addition to prevent decomposition .
  • Protecting groups: Using tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive amines in intermediates .
  • Catalytic optimization: Employing DMAP or triethylamine to accelerate acylation reactions.
  • Parallel synthesis: Screening reaction conditions (solvent, stoichiometry) via high-throughput methods to identify optimal parameters.

Q. Advanced: How should researchers resolve contradictions in crystallographic data refinement?

Discrepancies in X-ray data (e.g., high R-factors or disordered atoms) can be addressed using SHELX tools:

  • SHELXD: For experimental phasing to resolve phase problems in twinned or low-resolution datasets.
  • SHELXL: Iterative refinement with restraints for bond lengths/angles, particularly for flexible acetamide side chains.
  • Validation tools: CheckCIF/PLATON to identify outliers in geometric parameters . For example, hydrogen bonding inconsistencies in pyrimidine rings may require re-examining temperature factors or solvent models.

Q. Advanced: What computational approaches predict the bioactivity of this compound derivatives?

  • Docking studies: Use PyMOL or AutoDock to model interactions with biological targets (e.g., kinase enzymes) based on pyrimidine’s planar structure and chloro-methyl substituents’ steric effects.
  • QSAR modeling: Correlate electronic descriptors (Hammett σ constants) of the chloro and methyl groups with activity data from analogs (e.g., fluorophenyl-acetamide derivatives with known hypoglycemic or anti-inflammatory effects) .
  • DFT calculations: Assess the electrophilicity of the carbonyl group to predict reactivity in pro-drug activation .

Q. Advanced: How can byproduct formation during synthesis be minimized or characterized?

  • HPLC-MS: Identify impurities via retention time and fragmentation patterns. For example, over-acylation byproducts (e.g., di-chloroacetyl derivatives) can be detected at later elution times.
  • Reaction quenching: Rapid cooling after chloroacetyl chloride addition reduces hydrolysis to acetic acid derivatives.
  • Mechanistic studies: Probe intermediates using in situ IR spectroscopy to track carbonyl formation and side reactions .

Q. Advanced: What strategies validate the compound’s stability under biological assay conditions?

  • pH stability studies: Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS. Pyrimidine rings are sensitive to acidic hydrolysis, requiring stabilization via methyl substituents .
  • Plasma stability assays: Assess metabolic susceptibility by incubating with liver microsomes, identifying vulnerable sites (e.g., acetamide cleavage) for structural modification .

Properties

IUPAC Name

N-(2-chloro-4-methylpyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-4-6(11-5(2)12)3-9-7(8)10-4/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBPXZVPNCUHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630228
Record name N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633328-96-8
Record name N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.36 g of 2-chloro-4-methylpyrimidin-5-ylamine was dissolved in 20 mL of dichloromethane, and under stirring on ice, 1.53 mL of pyridine, 2.7 mL of acetic anhydride and 1.16 g of 4-dimethylaminopyridine were added. After stirring at room temperature for 1 hour, water was added, extracted with ethyl acetate, and the resultant organic layer was washed with saturated brine and dried over magnesium sulfate. After evaporating the solvent, the residue was purified by silica gel column chromatography (ethyl acetate:hexane=2:1), to afford 178 mg of the title compound as a brown oil.
Quantity
1.36 g
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reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
Quantity
1.53 mL
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reactant
Reaction Step Two
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2.7 mL
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reactant
Reaction Step Two
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1.16 g
Type
catalyst
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-4-methylpyrimidin-5-amine (10 g, 68.26 mmol, 1.00 equiv, 98%) and acetic anhydride (14.3 g, 137.27 mmol, 2.01 equiv, 98%) in acetic acid (50 mL) was stirred at room temperature for 2 h. The resulting mixture was concentrated under vacuum to give 11 g (82%) of N-(2-chloro-4-methylpyrimidin-5-yl)acetamide as an off-white solid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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